Butyryl-L-carnitine Chloride
Overview
Description
Butyryl-L-carnitine chloride is a butyrate ester of L-carnitine. It is a compound that plays a significant role in the metabolism of fatty acids. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory conditions .
Mechanism of Action
Target of Action
Butyryl-L-carnitine Chloride primarily targets intestinal transporters . It blocks the uptake of carnitine by the carnitine transporter and inhibits the transport of glycine by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Mode of Action
This compound interacts with its targets by inhibiting their function. It blocks the uptake of carnitine and glycine, two essential molecules involved in energy metabolism and neurotransmission, respectively . This results in changes in the cellular metabolism and neurotransmission processes.
Biochemical Pathways
This compound is part of the acylcarnitine family, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . In organic acidemias and fatty acid oxidation disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease . This compound is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .
Pharmacokinetics
It is known that acylcarnitines, including this compound, can be detected in urine This suggests that it is excreted from the body through the urinary system
Result of Action
The inhibition of carnitine and glycine uptake by this compound can lead to changes in cellular metabolism and neurotransmission . .
Biochemical Analysis
Biochemical Properties
Butyryl-L-carnitine Chloride interacts with the carnitine transporter OCTN2 and the amino acid transporter ATB0 . It inhibits the uptake of carnitine and glycine transport in HRPE cells . The compound’s interactions with these transporters suggest its potential role in biochemical reactions involving carnitine transport and amino acid transport.
Cellular Effects
This compound has been proposed as a potential prodrug for the treatment of gut inflammation . It supplies both butyrate and carnitine, both of which exert anti-inflammatory effects . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in HRPE cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway where an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .
Transport and Distribution
This compound is transported via the carnitine transporter OCTN2 and the amino acid transporter ATB0 . These transporters could serve as a delivery system for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with butyric acid. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, L-carnitine and butyric acid, are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Butyryl-L-carnitine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of butyric acid derivatives, while reduction can yield butyryl alcohol derivatives .
Scientific Research Applications
Butyryl-L-carnitine chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role in cellular metabolism and energy production.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammatory conditions, and cardiovascular diseases.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.
L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.
L-carnitine: The parent compound without the butyryl ester.
Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .
Biological Activity
Butyryl-L-carnitine chloride (BC) is a derivative of L-carnitine, an essential nutrient that plays a crucial role in fatty acid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and gut health. The following sections will delve into the biological activity of this compound, highlighting its mechanisms of action, transport characteristics, and clinical implications.
This compound is chemically identified as CHClNO with a molecular weight of 267.75 g/mol. It is a butyrate ester of carnitine, which facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. Its structure includes a butyryl group attached to the carnitine backbone, enhancing its solubility and transport properties.
Transport Mechanisms
This compound is primarily transported via specific transporters in the intestinal epithelium. Research indicates that it interacts with two main transporters:
- ATB : This transporter is characterized by low affinity but high capacity for BC. It mediates the uptake of BC in conditions where carnitine transport is compromised, such as inflammatory bowel disease (IBD) .
- OCTN2 : A high-affinity transporter for carnitine, OCTN2 also facilitates BC uptake but at a lower capacity. The inhibition studies show that BC significantly affects carnitine uptake through this pathway .
The interaction with these transporters suggests that BC can serve as a prodrug, supplying both butyrate and carnitine to cells, which may be particularly beneficial in gut inflammation scenarios.
Anti-Inflammatory Effects
Butyryl-L-carnitine has been studied for its potential anti-inflammatory effects, particularly in the context of gastrointestinal health. The compound's ability to deliver butyrate—a short-chain fatty acid known for its anti-inflammatory properties—makes it a candidate for treating conditions like ulcerative colitis .
In vitro studies demonstrated that BC could inhibit glycine transport via ATB, suggesting a competitive inhibition mechanism that may enhance its therapeutic efficacy in inflammatory states .
Metabolic Implications
BC plays a significant role in energy metabolism by facilitating the transport of fatty acids into mitochondria. In animal models deficient in PPARα (a key regulator of fatty acid oxidation), supplementation with L-carnitine (and by extension, its derivatives like BC) has shown metabolic recovery and improved energy utilization .
Case Study: Gut Health
A study examining the effects of butyryl-L-carnitine on gut inflammation indicated that it could ameliorate symptoms associated with IBD by enhancing the availability of butyrate to intestinal cells. This dual action—providing both carnitine and butyrate—supports cellular metabolism and reduces inflammation .
Case Study: Liver Function Improvement
Another clinical investigation assessed the impact of L-carnitine on liver function post-transarterial chemoembolization (TACE). Patients receiving L-carnitine maintained better liver function scores compared to control groups, suggesting potential hepatoprotective effects that may extend to its derivatives like BC .
Comparative Analysis of Related Compounds
Compound | Transporter Interaction | Biological Activity | Clinical Application |
---|---|---|---|
Butyryl-L-carnitine | ATB, OCTN2 | Anti-inflammatory, metabolic support | Gut health, liver function improvement |
L-Carnitine | OCTN2 | Fatty acid metabolism | Metabolic disorders |
Acetyl-L-carnitine | ATB | Neuroprotective | Neurological disorders |
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648715 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162067-50-7 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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